molecular formula C11H14FNO2 B7964433 3-Fluoro-4-(morpholin-4-ylmethyl)phenol

3-Fluoro-4-(morpholin-4-ylmethyl)phenol

Cat. No.: B7964433
M. Wt: 211.23 g/mol
InChI Key: VFIQXFLIPXPYEU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholin-4-ylmethyl)phenol is a fluorinated phenolic compound featuring a morpholine moiety attached via a methylene bridge at the para position of the phenol ring. This structural motif combines the electron-withdrawing fluorine atom with the hydrophilic morpholine group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-fluoro-4-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-11-7-10(14)2-1-9(11)8-13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIQXFLIPXPYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness is best contextualized by comparing it to three categories of analogs: fluorophenols, morpholine-containing phenolics, and boronate esters.

Fluorophenol Derivatives

  • 3-Fluoro-4-(hydroxymethyl)phenol (11b): This analog lacks the morpholine group but shares the 3-fluoro-4-substituted phenol scaffold. Synthesized via LiAlH4 reduction of a benzyl ether precursor, it serves as a precursor for further functionalization. The absence of the morpholine group reduces its lipophilicity (predicted LogP ≈ 1.2 vs. 2.5 for the morpholinylmethyl derivative), impacting membrane permeability .
  • (E)-3-Fluoro-4-((4-nitrophenyl)diazenyl)phenol (FLU): A diazenyl-linked derivative with a nitro group, FLU exhibits distinct electronic properties due to conjugation between the phenol and nitro groups.

Morpholine-Containing Phenolics

  • 4-Allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl benzoate: This eugenol-derived Mannich base demonstrates potent anticandidal activity (MIC = 8 µg/mL against Candida albicans), comparable to fluconazole. The morpholinylmethyl group enhances solubility and bioavailability, a trait likely shared by 3-Fluoro-4-(morpholin-4-ylmethyl)phenol .
  • (4-Bromo-3-trifluoromethyl-phenyl)-morpholin-4-yl-methanone: A ketone-linked morpholine derivative, this compound’s bromo and trifluoromethyl groups confer distinct reactivity (e.g., Suzuki coupling). Its molecular weight (338.1 g/mol) and LogP (~3.1) differ significantly from the target compound, highlighting the impact of substituent choice on physicochemical properties .

Boronate Esters

  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This boronate ester (CAS 1029439-02-8) is used in Suzuki-Miyaura cross-coupling reactions. The boron-containing substituent imparts reactivity orthogonal to the morpholinylmethyl group, enabling diverse synthetic applications. However, its instability in aqueous media contrasts with the hydrolytic stability of the morpholine derivative .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Key Applications
This compound C₁₁H₁₃FNO₂ 225.23 Fluorophenol, morpholinylmethyl 2.5 Antimicrobial agents, drug intermediates
3-Fluoro-4-(hydroxymethyl)phenol C₇H₇FO₂ 142.13 Fluorophenol, hydroxymethyl 1.2 Synthetic precursor
4-Allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl benzoate C₂₂H₂₄NO₄ 378.43 Morpholinylmethyl, benzoate 3.8 Antifungal agents
3-Fluoro-4-(dioxaborolan-2-yl)phenol C₁₂H₁₆BFO₃ 238.06 Fluorophenol, boronate ester 2.1 Cross-coupling reactions

Key Research Findings

  • Antimicrobial Activity: Morpholinylmethyl-substituted phenolics (e.g., 4-allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenyl benzoate) exhibit enhanced antifungal activity compared to non-morpholine analogs, likely due to improved cellular uptake .
  • Synthetic Versatility: Boronate esters like 3-Fluoro-4-(dioxaborolan-2-yl)phenol enable modular synthesis of fluorinated biaryls, whereas the morpholinylmethyl group in the target compound may facilitate amine-based conjugations .
  • Electronic Effects: Fluorine substitution at the meta position reduces phenol acidity (pKa ≈ 9.5) compared to unfluorinated analogs (pKa ≈ 10.2), influencing reactivity in nucleophilic aromatic substitution .

Preparation Methods

Reaction Conditions

  • Reactants :

    • 3-Fluorophenol (1.0 equiv),

    • Aqueous formaldehyde (37%, 1.2 equiv),

    • Morpholine (1.5 equiv).

  • Catalyst : HCl (10 mol%) or acetic acid.

  • Solvent : Ethanol/water (4:1 v/v).

  • Temperature : 60–80°C, 6–8 hours.

Mechanism

  • Formation of an iminium ion intermediate from formaldehyde and morpholine.

  • Electrophilic attack on the activated para position of 3-fluorophenol.

  • Deprotonation and rearomatization to yield the product.

Yield and Characterization

  • Theoretical Yield : 65–75% (based on analogous Mannich reactions).

  • Characterization Data :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 2.0 Hz, 1H, ArH), 6.60 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.72 (t, J = 4.8 Hz, 4H, morpholine-OCH2_2), 3.58 (s, 2H, ArCH2_2N), 2.48 (t, J = 4.8 Hz, 4H, morpholine-NCH2_2).

  • Challenges : Competing ortho-substitution and dimerization require careful stoichiometric control.

Halogenation-Substitution-Protection Sequence

This multi-step approach involves introducing a halogenated methyl group followed by morpholine substitution.

Step 1: Protection of Phenolic Hydroxyl Group

  • Reagent : Methyl iodide (1.2 equiv), K2_2CO3_3 (2.0 equiv).

  • Solvent : Acetone, reflux (12 hours).

  • Product : 3-Fluoro-4-methoxyphenol (yield: 85–90%).

Step 2: Bromination of Methyl Group

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (catalytic).

  • Conditions : CCl4_4, reflux under UV light (6 hours).

  • Product : 4-Bromomethyl-3-fluoroanisole (yield: 70–75%).

Step 3: Morpholine Substitution

  • Reagent : Morpholine (2.0 equiv), K2_2CO3_3 (3.0 equiv).

  • Solvent : DMF, 80°C (10 hours).

  • Product : 4-(Morpholin-4-ylmethyl)-3-fluoroanisole (yield: 80–85%).

Step 4: Deprotection of Methyl Ether

  • Reagent : BBr3_3 (3.0 equiv), CH2_2Cl2_2, 0°C to RT (4 hours).

  • Product : 3-Fluoro-4-(morpholin-4-ylmethyl)phenol (yield: 90–95%).

Diazotization-Hydrolysis of 3-Fluoro-4-(morpholin-4-ylmethyl)aniline

Step 1: Synthesis of Aniline Precursor

  • Starting Material : 3-Fluoro-4-(morpholin-4-ylmethyl)nitrobenzene (prepared via nitration of 4-(morpholin-4-ylmethyl)-3-fluorobenzene).

  • Reduction : H2_2/Pd-C (10% w/w), ethanol, RT (6 hours).

  • Product : 3-Fluoro-4-(morpholin-4-ylmethyl)aniline (yield: 88%).

Step 2: Diazotization and Hydrolysis

  • Diazotization : NaNO2_2 (1.1 equiv), HCl (conc.), 0–5°C (1 hour).

  • Hydrolysis : H2_2O, 70°C (2 hours).

  • Product : this compound (yield: 75%).

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Mannich Reaction 165–75%One-pot, minimal purificationRegioselectivity challenges
Halogenation-Substitution 450–60%High regiocontrol, scalableLengthy, requires protection/deprotection
Diazotization-Hydrolysis 260–65%Utilizes stable intermediatesHazardous diazonium intermediates

Optimization Strategies and Industrial Scalability

Catalytic Enhancements

  • Mannich Reaction : Use of Lewis acids (e.g., ZnCl2_2) improves electrophilic activation, boosting yields to 80%.

  • Bromination : Radical initiators (e.g., AIBN) enhance selectivity for benzylic bromination.

Green Chemistry Approaches

  • Solvent-Free Morpholine Substitution : Ball milling with K2_2CO3_3 reduces DMF usage, achieving 78% yield.

  • Microwave-Assisted Deprotection : BBr3_3 demethylation under microwave irradiation (30 minutes, 80°C) improves efficiency .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 3-Fluoro-4-(morpholin-4-ylmethyl)phenol?

  • Answer : The compound features a phenol ring substituted with a fluorine atom at position 3 and a morpholine moiety at position 4 via a methylene linker. Key properties include:

PropertyValueSource
Molecular FormulaC11H13FNO2PubChem
Molecular Weight210.23 g/molPubChem
SMILESC1COCCN1CC2=C(C=CC(=C2)F)ODerived
Structural validation methods, such as X-ray crystallography (using SHELX software ), are critical for confirming bond angles and torsion angles, especially for the morpholine ring’s puckering conformation .

Q. How can researchers synthesize this compound?

  • Answer : A common approach involves:

  • Step 1 : Functionalizing 3-fluoro-4-methylphenol via bromination or chlorination at the methyl group.
  • Step 2 : Introducing the morpholine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Purification using column chromatography or HPLC (retention time optimization as in ).
    Reaction yields depend on solvent polarity, temperature, and catalyst selection (e.g., palladium catalysts for coupling reactions).

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR to confirm fluorine positioning and morpholine integration .
  • Mass Spectrometry : High-resolution LC-MS (e.g., m/z 210.23 [M+H]<sup>+</sup>) .
  • HPLC : Retention time comparison under standardized conditions (e.g., QC-SMD-TFA05 at 1.35 minutes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Answer : Contradictions may arise from dynamic effects like restricted rotation of the morpholine ring or hydrogen bonding. Strategies include:

  • Variable-temperature NMR to probe rotational barriers .
  • Computational modeling (DFT) to simulate coupling constants and compare with experimental data .
  • X-ray crystallography to validate static molecular geometry .

Q. What reaction optimization strategies are effective for derivatizing this compound?

  • Answer :

  • Oxidation : Controlled oxidation of the phenol group to quinones requires careful selection of oxidizing agents (e.g., DDQ vs. MnO2) to avoid over-oxidation .
  • Substitution Reactions : Fluorine displacement via SNAr reactions requires electron-withdrawing groups; use polar aprotic solvents (DMF, DMSO) and catalytic bases (K2CO3) .
  • Borylation : Introduce boronate esters at the phenol oxygen for Suzuki-Miyaura cross-couplings (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Q. How can computational methods predict the compound’s biological interactions?

  • Answer :

  • Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases or phosphatases) targeting the morpholine’s electron-rich nitrogen .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors (fluorine, morpholine oxygen) and hydrophobic regions (aromatic ring) .
  • MD Simulations : Assess conformational stability of the morpholine ring in aqueous vs. lipid environments .

Q. What advanced spectroscopic methods elucidate its solid-state behavior?

  • Answer :

  • Solid-State NMR : Probe crystallinity and polymorphism .
  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
  • Raman Spectroscopy : Identify lattice vibrations influenced by fluorine’s electronegativity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility?

  • Answer : Variations often stem from impurities or polymorphic forms. Mitigation includes:

  • Recrystallization in multiple solvents (e.g., ethanol vs. hexane) .
  • DSC analysis to detect polymorph transitions .
  • Cross-validate solubility using standardized protocols (e.g., shake-flask method) .

Safety and Handling

Q. What are the safety considerations for handling this compound?

  • Answer :

  • Hazards : Moderate toxicity (oral LD50 >2000 mg/kg in analogs ); irritant (wear gloves/eye protection).
  • Storage : Inert atmosphere, desiccated to prevent oxidation .

Methodological Resources

  • Structural Validation : SHELX , PLATON .
  • Spectral Databases : PubChem , NIST Chemistry WebBook.

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